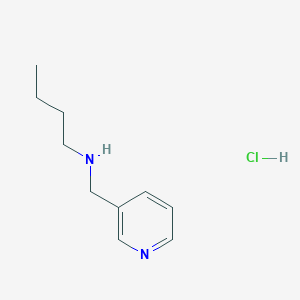

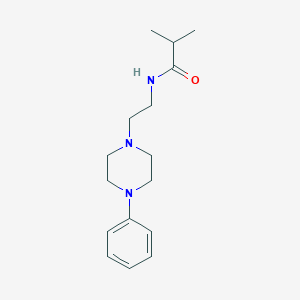

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxypropyl)methacrylamide” or HPMA is a monomer used to make the polymer poly(N-(2-hydroxypropyl)methacrylamide). The polymer is water-soluble, non-immunogenic, and non-toxic, and resides in the blood circulation well. Thus, it is frequently used as a macromolecular carrier for low molecular weight drugs .

Synthesis Analysis

Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine. Reversible addition–fragmentation chain transfer (RAFT) polymerisation enabled the synthesis of pHPMA polymers and a gemcitabine-comonomer functionalised pHPMA polymer pro-drug .

Chemical Reactions Analysis

The synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers involved the use of reversible addition–fragmentation chain transfer (RAFT) polymerisation .

Physical and Chemical Properties Analysis

The effect of Fe2O3 nanoparticles (NPs) on the structural and thermomechanical properties of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) nanocomposites was investigated. The study revealed that the presence of Fe2O3 NPs enhances the molecular mobility and flexibility of polymer chains within the PHPMA matrix and decreases their glass transition temperature .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on sulfonamide derivatives, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, highlights their synthesis, characterization, and potential applications. These compounds are studied for their structural properties using spectroscopic tools and crystallography, indicating their utility in developing materials with specific physical and chemical properties. Computational studies provide insights into their electronic structures, which can be essential for designing molecules with desired reactivity or stability (Murthy et al., 2018).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives are explored for their biological activities, including antimicrobial and antifungal effects. For instance, complexes containing sulfonamide derivatives have shown potential in binding to DNA and exhibiting genotoxicity, suggesting their use in therapeutic applications against various diseases (González-Álvarez et al., 2013). This demonstrates the versatility of sulfonamide compounds in medical research, particularly in developing new treatments.

Catalytic Applications

The catalytic properties of sulfonamide compounds are also a significant area of study. Research on Schiff base copper(II) complexes reveals their efficacy as catalysts in alcohol oxidation, showcasing the potential of sulfonamide derivatives in chemical synthesis and industrial processes (Hazra et al., 2015). Such studies pave the way for more sustainable and efficient chemical reactions, highlighting the importance of sulfonamides in catalysis.

Corrosion Inhibition

Piperidine derivatives related to sulfonamide structures have been investigated for their corrosion inhibition properties on metal surfaces, providing valuable insights for industrial applications in protecting metals against corrosion. The study of these derivatives helps in understanding the interaction between organic inhibitors and metal surfaces, which is crucial for developing more effective corrosion inhibitors (Kaya et al., 2016).

Mecanismo De Acción

The interaction mechanism of a polymeric drug delivery system based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers (pHPMA) with the most abundant proteins in human blood plasma—namely, human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1—was investigated. The study presented evidence of weak interactions between proteins and polymeric nanomedicine. Such interactions do not result in the formation of the protein corona and do not affect the efficiency of the drug delivery .

Direcciones Futuras

The development of pHPMA as anti-cancer drug delivery vehicles is initiated by Dr. Jindřich Kopeček and colleagues at the Czech (-oslovak) Academy of Sciences in Prague in the mid-1970s . The concept of using pHPMA as polymeric drug carriers has opened a new perspective in modern pharmaceutical science, and developed into the first polymer-drug conjugate entering clinical trials .

Propiedades

IUPAC Name |

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S/c1-8-5-11(18-4)12(6-10(8)17-3)19(15,16)13-7-9(2)14/h5-6,9,13-14H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMMDLHQQFVCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC(C)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2735098.png)

![N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2735108.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2735114.png)